2,5-Dihydrofuran-2-ol

Descripción

Significance of Dihydrofuran Architectures in Contemporary Organic Synthesis

The dihydrofuran (DHF) ring system is a prominent structural motif found in a multitude of natural products and serves as a crucial building block in modern organic synthesis. rsc.org These five-membered oxygen-containing heterocycles are key components in various biologically active molecules, including monoterpenes and antibiotics. beilstein-journals.org The versatility of the dihydrofuran scaffold allows for the synthesis of complex molecular architectures, making it a target of significant interest for synthetic chemists. nih.gov

The construction of the 2,5-dihydrofuran (B41785) moiety is a key step in the total synthesis of many natural products. beilstein-journals.org Methodologies such as ring-closing metathesis (RCM) of specific ethers and silver(I)-catalyzed cyclization of allenylcarbinols have been developed as efficient strategies for preparing this heterocyclic system. rsc.orgbeilstein-journals.org For instance, the synthesis of 2-substituted and 2,5-disubstituted 2,5-DHFs is often achieved through a sequence involving C-vinylation and O-allylation followed by RCM. rsc.org The development of these synthetic methods highlights the importance of dihydrofurans as versatile intermediates. Furthermore, dihydrofuran derivatives are utilized in the synthesis of important compounds like the influenza A antibiotic, fluvirucin B1 (as the Sch 38516 aglycon), and are foundational for creating various pharmaceuticals and agrochemicals. evitachem.comchemicalbook.com The reactivity of the double bond and the ether linkage within the dihydrofuran ring allows for a wide range of chemical transformations, leading to the generation of diverse and complex molecular structures. researchgate.netorganic-chemistry.org

Foundational Research Context of 2,5-Dihydrofuran-2-ol within Heterocyclic Chemistry

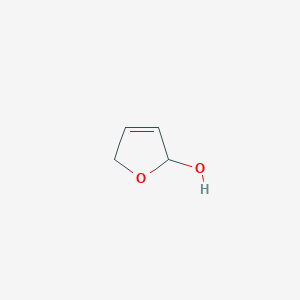

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, form the largest and most varied class of organic compounds. msu.edu Within this vast family, oxygen-containing heterocycles like furans and their derivatives are of fundamental importance. msu.edue-bookshelf.de this compound is a specific derivative of furan (B31954), belonging to the dihydrofuran family. evitachem.come-bookshelf.de Its structure consists of a five-membered ring containing an oxygen atom, a double bond, and a hydroxyl group attached to a carbon atom adjacent to the ring oxygen. evitachem.com

The foundational chemistry of furan involves a tendency towards 1,4-addition reactions with various reagents. sdu.dk This reactivity pattern is central to understanding the synthesis and chemistry of its derivatives, including 2,5-dihydrofurans. Early research into the reactions of the furan nucleus, particularly with oxidizing agents, established that the initial step often involves a 1,4-addition, leading to the formation of 2,5-disubstituted-2,5-dihydrofurans. sdu.dk

The synthesis of this compound itself can be accomplished through methods such as the dehydration of 1-butene-3,4-diol using a mercury salt catalyst. evitachem.com This process underscores the role of fundamental organic reactions in accessing specific heterocyclic structures. The reactivity of this compound is characterized by the presence of the hydroxyl group, which allows it to act as a nucleophile in reactions like esterification and substitution, forming valuable synthetic intermediates. evitachem.com It can also undergo oxidation to yield carbonyl compounds or participate in cyclization reactions to create more complex fused-ring systems. evitachem.com The study of such heterocyclic compounds contributes to the broader understanding of reaction mechanisms and the development of new synthetic methodologies in organic chemistry. researchgate.netzioc.ru

Chemical Compound Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 34734-32-2 |

| Molecular Formula | C4H6O2 |

| Molecular Weight | 86.09 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 130°C |

| Solubility | Soluble in water and most organic solvents |

Table based on data from reference evitachem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dihydrofuran-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXGMIUVXTZMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(O1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569192 | |

| Record name | 2,5-Dihydrofuran-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34734-32-2 | |

| Record name | 2,5-Dihydrofuran-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dihydrofuran 2 Ol and Its Derivatives

Direct Synthetic Approaches to 2,5-Dihydrofuran-2-ol

The synthesis of this compound can be accomplished through several key methods, including the dehydration of butenediols, rearrangement of vinyl oxiranes, and one-pot catalytic syntheses.

Dehydration Reactions from Butenediols

A primary method for synthesizing 2,5-dihydrofuran (B41785) involves the dehydration of butenediols. Specifically, 1-butene-3,4-diol can be dehydrated to form 2,5-dihydrofuran. google.com This reaction is often catalyzed by a soluble mercury salt in a dissociating solvent. evitachem.com The process is typically conducted at an elevated temperature, ranging from 80°C to 120°C, and at a pH between 4 and 7. google.comevitachem.com To prevent the oxidation of the product to furan (B31954), it is crucial to remove the 2,5-dihydrofuran from the reaction mixture as it forms, often through distillation. evitachem.com

Theoretical studies using semiempirical quantum chemical calculations have been employed to understand the transformation mechanism of 2-butene-1,4-diol (B106632) to 2,5-dihydrofuran. researchgate.net These studies indicate that the cyclodehydration occurs via acid-base catalysis. researchgate.net The reaction mechanism for 2-butene-1,4-diol differs from that of 1,4-butanediol (B3395766) conversion to tetrahydrofuran (B95107). researchgate.net

Rhenium-based catalysts have also been explored for the dehydration of butenediols. For instance, the dehydration of erythritol (B158007) can produce butenediols, which can then cyclize to form 2,5-dihydrofuran as a side product. uu.nl

| Starting Material | Catalyst/Reagents | Temperature | pH | Key Features |

| 1-Butene-3,4-diol | Soluble mercury salt, Mercuric oxide | 80-120°C | 4-7 | Product removed by distillation to prevent oxidation. google.comevitachem.com |

| 2-Butene-1,4-diol | Acid-base catalysis | N/A | N/A | Mechanism studied theoretically. researchgate.net |

| Erythritol | Rhenium catalysts | 170°C | N/A | 2,5-Dihydrofuran is a side product. uu.nl |

Rearrangement Pathways from Vinyl Oxiranes

The rearrangement of vinyl oxiranes presents another significant route to 2,5-dihydrofurans. A notable development in this area is a copper-catalyzed vinyl oxirane ring expansion protocol. nih.govlookchem.com This method utilizes electrophilic copper(II) acetylacetonate (B107027) catalysts and can rearrange a wide variety of vinyl oxiranes into 2,5-dihydrofurans in excellent yields. nih.govlookchem.com A key advantage of this method is its low catalyst loadings (0.5-5 mol %), tolerance for various substitution patterns, and the ability to be performed without a solvent. nih.govlookchem.com Importantly, regioisomeric vinyl oxiranes can be converted to a single dihydrofuran product under these conditions. nih.govlookchem.com

Other metal-mediated pathways have also been developed. For instance, a dual palladium and acid-catalyzed arylative skeletal rearrangement of 3-vinyloxetan-3-ols can produce 2,5-dihydrofurans. beilstein-journals.org Additionally, the pyrolysis of 1-phenyl-2-vinyloxirane at high temperatures has been shown to yield 2-phenyl-2,3-dihydrofuran, demonstrating a thermal rearrangement pathway. orgsyn.org

| Substrate | Catalyst/Conditions | Product | Yield | Key Features |

| Vinyl oxiranes | Copper(II) acetylacetonate | 2,5-Dihydrofurans | Excellent | Low catalyst loading, solvent-free. nih.govlookchem.com |

| 3-Vinyloxetan-3-ols | Pd and acid catalyst | 2,5-Dihydrofurans | N/A | Arylative skeletal rearrangement. beilstein-journals.org |

| 1-Phenyl-2-vinyloxirane | 450°C, 15 mm Hg | 2-Phenyl-2,3-dihydrofuran | N/A | Thermal pyrolysis. orgsyn.org |

One-Pot Catalytic Syntheses for Dihydrofuran Formation

One-pot syntheses offer an efficient approach to producing substituted dihydrofurans. evitachem.com For example, a practical, one-pot, two-step catalytic method has been described for the synthesis of 2,5-diformylfuran (DFF) from fructose (B13574). nih.gov This process involves the dehydration of fructose to 5-(hydroxymethyl)furfural (HMF), followed by an in-situ catalytic air-oxidation. nih.gov Bifunctional catalysts, such as those prepared by supporting heteropolyacids on polyaniline, have been developed for this one-pot transformation. mdpi.com

Another strategy involves the silver(I)-catalyzed intramolecular cyclization of allenylcarbinols, which can be generated in situ from the cleavage of alkynyloxiranes. acs.org This sequential reaction provides a stereoselective synthesis of 2,5-dihydrofurans. acs.org Similarly, a silver(I)-mediated intramolecular addition of a hydroxyl group to an allene (B1206475) group has been used as a key step in the total synthesis of dihydrorosefuran, which features a 2,5-dihydrofuran scaffold. beilstein-journals.orgd-nb.info

Functional Group Transformations and Derivatization of this compound

The this compound molecule contains a hydroxyl group that can undergo various chemical transformations, allowing for the synthesis of a range of derivatives.

Esterification Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound can react with carboxylic acids or their derivatives, such as acid chlorides, to form esters. evitachem.com This esterification is a common and valuable transformation in organic synthesis. evitachem.com For instance, furan-2,5-dicarboxylic acid can be converted to its dimethyl ester by reaction in methanol (B129727) in the presence of trimethylsilyl (B98337) chloride. arkat-usa.org The electrochemical oxidation of furan in the presence of acetate (B1210297) can lead to the formation of 2,5-diacetoxy-2,5-dihydrofuran (B145592), which exists as cis and trans isomers that can be separated. royalsocietypublishing.org

| Reactant | Reagents | Product |

| This compound | Carboxylic acids/Acid chlorides | Esters of this compound evitachem.com |

| Furan-2,5-dicarboxylic acid | Methanol, Trimethylsilyl chloride | Furan-2,5-dicarboxylic acid dimethyl ester arkat-usa.org |

| Furan | Electrochemical oxidation, Acetate | 2,5-Diacetoxy-2,5-dihydrofuran royalsocietypublishing.org |

Controlled Oxidation Reactions of the Alcoholic Functionality

The alcoholic functionality of this compound can be oxidized to yield corresponding carbonyl compounds or acids under appropriate conditions. evitachem.com The OH-initiated oxidation of 2,5-dihydrofuran has been studied, and it was found that furan formation is a significant channel. researchgate.net The electrochemical oxidation of 2,5-dihydrofuran in the presence of an alkanol, such as methanol, can lead to the formation of 2,5-dialkoxy-2,5-dihydrofurans. google.com This process is regioselective and offers a simpler alternative to methods starting from furan. google.com Furthermore, the oxidation of furan derivatives like furfural (B47365) can lead to maleic acid. acs.org

Intramolecular and Intermolecular Cyclization Strategies for Complex Architectures

Intramolecular and intermolecular cyclization reactions represent fundamental strategies for the assembly of complex molecules containing the 2,5-dihydrofuran core. These methods often rely on the formation of a key carbon-oxygen bond to construct the heterocyclic ring.

One notable approach involves the silver(I)-catalyzed intramolecular cyclization of allenylcarbinols. acs.org For instance, the synthesis of a dihydrorosefuran structure was achieved through a key step involving the Ag(I)-mediated intramolecular addition of a hydroxyl group to an allene. beilstein-journals.orgd-nb.info This strategy highlights the utility of silver catalysis in promoting the cyclization of appropriately functionalized acyclic precursors. beilstein-journals.org

Base-mediated cyclization of substrates like 2-(5-hydroxy-1-pentynyl)benzonitriles provides another route to dihydronaphthofurans. rsc.org The proposed mechanism involves deprotonation of the hydroxyl group to form an alkoxide, which then undergoes a 5-exo-dig intramolecular cyclization. rsc.org

Furthermore, multicomponent reactions offer an efficient means to construct substituted dihydrofurans. A three-component reaction involving β-ketonitriles, carbonyl- and semistabilized pyridinium (B92312) ylide precursors, and aldehydes can yield trans-4,5-dihydrofuran-3-carbonitriles through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization. organic-chemistry.org

Metal-Catalyzed Syntheses of 2,5-Dihydrofuran Ring Systems

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the 2,5-dihydrofuran ring is no exception. researchgate.net Catalysts based on palladium and gold have proven particularly effective in promoting a variety of cyclization, cycloaddition, and coupling reactions. hud.ac.uknih.gov

Palladium catalysts are highly versatile and have been employed in numerous strategies for dihydrofuran synthesis, including [3+2] cycloaddition reactions and various forms of the Heck reaction. researchgate.netacs.org These methods allow for the formation of diverse and highly substituted dihydrofuran derivatives. rsc.org An application of this methodology to intramolecular reactions of alkyl enol ethers bearing pendant alcohols can produce furan and 2,5-dihydrofuran products. organic-chemistry.org

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation. chim.it In its asymmetric variant, it allows for the enantioselective synthesis of chiral dihydrofurans. Significant progress has been made in the intermolecular asymmetric Mizoroki-Heck reaction for constructing chiral quaternary carbon centers, yielding 2,2-disubstituted 2,5-dihydrofurans with high enantioselectivity. rsc.orgrsc.org The development of new chiral ligands has been crucial to the success of these reactions. chim.it

The enantioselective intermolecular Heck reaction of cyclic olefins, such as 2,3-dihydrofuran (B140613), with aryl or vinyl halides and triflates is a well-established method for synthesizing chiral 2-substituted 2,5-dihydrofurans. organic-chemistry.orgacs.orgrsc.org The use of chiral ligands, such as those based on a spiro backbone or P,N-ferrocenylpyrrolidine, is critical for achieving high enantioselectivity. organic-chemistry.orgresearchgate.net These reactions often proceed via a cationic palladium complex, and additives like silver salts can be used to promote this pathway. chim.it The choice of ligand can also influence the regioselectivity of the reaction, leading to either 2,3- or 2,5-dihydrofuran products. rsc.org While high enantioselectivities have been achieved with cyclic olefins, intermolecular reactions with acyclic alkenes have historically presented more challenges. acs.orgrsc.org

| Catalyst System | Substrates | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Pd/Xyl-SDP(O) | p-tolyl bromide, 2,3-dihydrofuran | 2-(p-tolyl)-2,5-dihydrofuran | 96% | - | organic-chemistry.org |

| Pd(OAc)₂ / (R)-BITIANP | Aryl triflates, 2,3-dihydrofuran | 2-Aryl-2,3-dihydrofurans | 86-96% | 76-93% | rsc.org |

| Pd catalyst / (R)-BINAP or (R)-MeOBiphep | Arylboronic acids, 2,3-dihydrofuran | 2-Aryl-2,5-dihydrofurans | up to 86% | - | rsc.org |

The regioselectivity of the Heck reaction with 2,3-dihydrofuran can be controlled to selectively form either 2-aryl-2,5-dihydrofurans or 2-aryl-2,3-dihydrofurans. nih.govacs.org The use of a P-containing palladacycle as a catalyst with diaryliodonium salts or aryl iodides has been shown to be effective in this regard. nih.govacs.org The reaction conditions and the nature of the arylating agent play a crucial role in determining the regiochemical outcome. organic-chemistry.orgdiva-portal.org

Gold catalysts have emerged as powerful tools for the synthesis of dihydrofurans, often proceeding under mild conditions with high efficiency. beilstein-journals.orgbeilstein-journals.orgmdpi.com Gold-catalyzed reactions frequently involve the activation of alkynes or allenes toward nucleophilic attack. beilstein-journals.orgnih.gov

A common strategy is the gold-catalyzed cyclization of vinyl allenols or hydroxyallenic esters, which can proceed via a 5-endo mode to form 2,5-dihydrofurans. beilstein-journals.org Another approach is the formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols, which is believed to occur through a 5-endo-dig cyclization of an α-hydroxy allene intermediate. acs.orgacs.orgorganic-chemistry.org Gold catalysts have also been used in cascade reactions, such as the divergent additions of trans-2-butene-1,4-amino alcohols to alkynes, which can lead to dihydrofurans through a Claisen rearrangement/cyclization sequence. organic-chemistry.org Furthermore, gold-catalyzed formal dipolar cycloaddition reactions using butenediol derivatives as 1,3-dipoles and propiolates as dipolarophiles provide access to 2,3-dihydrofurans. rsc.org

| Catalyst | Reactants | Product | Key Intermediate/Mechanism | Reference |

| Ph₃PAuCl / AgOTf | Hydroxyallenic esters | 2-Alkyl/Aryl-3-ethoxycarbonyl-2,5-dihydrofurans | Intramolecular hydroalkoxylation (5-endo) | beilstein-journals.org |

| JohnPhosAuCl / AgNTf₂ | α-Diazoesters, Propargyl alcohols | 2,5-Dihydrofurans | [4+1] cycloaddition via α-hydroxy allene (5-endo-dig) | acs.org |

| IPrAuNTf₂ or JohnPhosAuNTf₂ | trans-2-Butene-1,4-amino alcohols, Alkynes | Dihydrofurans | Hydroalkoxylation/Claisen rearrangement/cyclization | organic-chemistry.org |

| Gold(I) catalyst | Butenediol derivatives, Propiolates | 2,3-Dihydrofurans | Formal [3+2] dipolar cycloaddition | rsc.org |

Gold-Catalyzed Cycloaddition and Cyclization Pathways

Formal [4+1] Cycloadditions of α-Diazoesters and Propargyl Alcohols

A notable method for constructing the 2,5-dihydrofuran skeleton involves a formal [4+1] cycloaddition of α-diazoesters with propargyl alcohols. This reaction can be effectively catalyzed by gold(I) or palladium(II) complexes. rsc.orgorganic-chemistry.orgnih.gov

In a gold(I)-catalyzed pathway, the reaction is proposed to proceed through a 5-endo-dig cyclization of an α-hydroxy allene intermediate, which is formed in situ. organic-chemistry.org This method demonstrates a broad substrate scope and tolerance for various functional groups, providing a versatile route to a variety of 2,5-dihydrofuran derivatives. organic-chemistry.orgnih.gov

A palladium(II)-catalyzed version of this formal [4+1] cycloaddition has also been reported. rsc.org This process is suggested to occur via an auto-tandem catalytic cycle involving the formation of a Pd(II)-catalyzed intermolecular oxonium ylide, which is then trapped intramolecularly by the Pd(II)-activated alkyne. rsc.org This approach yields 2,5-dihydrofuran derivatives as the primary products over other traditionally expected compounds. rsc.org

Table 1: Catalyst and Substrate Scope in Formal [4+1] Cycloadditions

| Catalyst System | Diazo Compound Substrate | Propargyl Alcohol Substrate | Product Type | Ref |

| Gold(I) | α-diazoesters | Various propargyl alcohols | 2,5-dihydrofurans | organic-chemistry.orgnih.gov |

| Palladium(II) | Aryl diazoacetates | Aryl propargyl alcohols | 2,5-dihydrofuran derivatives | rsc.org |

Axis-to-Center Chirality Transfer in α-Hydroxyallene Cyclizations

The cyclization of α-hydroxyallenes presents a powerful strategy for the stereoselective synthesis of chiral 2,5-dihydrofurans. A key feature of this transformation is the efficient transfer of chirality from the allene axis to a new stereocenter in the dihydrofuran ring. tu-dortmund.dethieme-connect.de This method is particularly valuable for target-oriented synthesis. tu-dortmund.de

Gold catalysts, such as gold(III) chloride, are highly effective in promoting this cyclization. tu-dortmund.dethieme-connect.de The reaction typically proceeds with complete axis-to-center chirality transfer, affording tri- or tetrasubstituted 2,5-dihydrofurans in good to excellent yields. thieme-connect.de The mechanism is believed to involve the coordination of the gold catalyst to an allenic double bond, forming a π-complex. This is followed by a 5-endo-cyclization to generate a vinylgold intermediate, which upon protodeauration, yields the desired product and regenerates the catalyst. tu-dortmund.de The reaction is sensitive to moisture and is best performed under anhydrous conditions. thieme-connect.de This methodology has been successfully applied to sterically demanding substrates. thieme-connect.de

Table 2: Chirality Transfer in α-Hydroxyallene Cyclizations

| Catalyst | Substrate | Key Feature | Product | Ref |

| AuCl₃ | Chiral α-hydroxyallenes | Complete axis-to-center chirality transfer | Chiral 2,5-dihydrofurans | tu-dortmund.dethieme-connect.de |

Ruthenium-Catalyzed Ring-Closing Metathesis and Related Transformations

Ring-closing metathesis (RCM) is a powerful and widely used method for the formation of cyclic alkenes, including 2,5-dihydrofurans. organic-chemistry.orguwindsor.ca Ruthenium-based catalysts, particularly Grubbs-type catalysts, are prominently used for this transformation due to their functional group tolerance and high efficiency. organic-chemistry.orgrsc.org

The RCM reaction is an entropically driven process, especially when terminal olefins are used as substrates, leading to the formation of a cyclic olefin and a volatile small molecule like ethylene (B1197577). uwindsor.ca The synthesis of 2,5-dihydrofuran derivatives can be achieved through the asymmetric ring-closing metathesis (ARCM) of prochiral trienes. caltech.edu Chiral ruthenium catalysts bearing N-heterocyclic carbene (NHC) ligands have been developed for this purpose. The enantioselectivity of the reaction can be highly dependent on the substitution pattern of the olefin and the nature of the halide on the catalyst. caltech.edu For instance, catalysts derived from 1,2-diphenylethylenediamine have shown high enantioselectivity (up to 90% ee) in the formation of a 2,5-dihydrofuran. caltech.edu

Table 3: Ruthenium-Catalyzed Asymmetric Ring-Closing Metathesis for 2,5-Dihydrofuran Synthesis

| Catalyst Type | Substrate Type | Enantiomeric Excess (ee) | Ref |

| Chiral Ru-NHC | Triene | Up to 90% | caltech.edu |

Copper-Catalyzed Intramolecular Hydroalkoxylation Reactions

Copper-catalyzed intramolecular hydroalkoxylation of allenes provides another effective route to 2,5-dihydrofuran derivatives. mdpi.com This method involves the cyclization of α-hydroxymethylallenes. mdpi.com Both copper(I) and copper(II) halides have been shown to be effective catalysts for the cyclization of ethyl α-(1-hydroxy-1-alkyl)methylallenoates and α-(1-hydroxy-1-aryl)methylallenoates. mdpi.com

The reaction typically proceeds via a 5-endo cyclization mode. The proposed mechanism initiates with the activation of the allenyl group by the copper species, followed by the attack of the hydroxyl group. This leads to a vinylcopper intermediate which, after subsequent steps, yields the 2,5-dihydrofuran derivative and regenerates the active copper catalyst. mdpi.com In some cases, a copper(I)-Xantphos system has been used for the intramolecular hydroalkoxylation of unactivated terminal alkenes, which proceeds through a different pathway involving an alkoxocopper(I) intermediate. mdpi.com

Table 4: Copper-Catalyzed Intramolecular Hydroalkoxylation

| Catalyst | Substrate | Cyclization Mode | Product | Ref |

| CuCl₂ (5 mol%) | α-(1-hydroxy-1-alkyl/aryl)methylallenoates | 5-endo | 2,5-dihydrofuran derivatives | mdpi.com |

| Cu(I)-Xantphos | Unactivated terminal alkenes | - | Five- and six-membered ring ethers | mdpi.com |

Silver(I)-Mediated Cyclization Reactions

Silver(I) salts are effective mediators for the cyclization of allenic alcohols to form 2,5-dihydrofurans. beilstein-journals.orgd-nb.infoaminer.orgacs.org This method is a key step in the synthesis of various natural products containing the 2,5-dihydrofuran scaffold. beilstein-journals.orgd-nb.info

The reaction involves the intramolecular addition of the hydroxyl group to a double bond of the allene, induced by the silver(I) cation. beilstein-journals.orgd-nb.info For example, silver(I) nitrate (B79036) has been used to catalyze the cyclization of allenylcarbinols, which can be prepared from the SN2' cleavage of alkynyloxiranes. aminer.orgacs.org The efficiency of the silver(I)-catalyzed cyclization can sometimes be improved by performing the reaction in anhydrous acetone (B3395972) without the presence of calcium carbonate and water. thieme-connect.de A bifunctional silver catalyst has also been developed for the enantioselective synthesis of 2,5-dihydrofurans through the intramolecular capture of oxonium ylides with alkynes. rsc.org

Table 5: Silver(I)-Mediated Cyclization for 2,5-Dihydrofuran Synthesis

| Silver(I) Species | Substrate | Key Feature | Ref |

| AgNO₃ | Allenic alcohols/Allenylcarbinols | Intramolecular hydroalkoxylation | thieme-connect.debeilstein-journals.orgd-nb.infoaminer.orgacs.org |

| (R)-3,5-DM-BINAP₂ | - | Enantioselective synthesis | rsc.org |

Supported Catalysts in Dihydrofuran Synthesis and Isomerization

The use of supported catalysts offers advantages in terms of catalyst recovery and reuse, which is crucial for industrial applications. core.ac.uk In the context of dihydrofuran chemistry, supported palladium catalysts have been investigated for the selective isomerization of 2,5-dihydrofuran to 2,3-dihydrofuran. researchgate.netcolorado.edu

For instance, a 1% Pd/SiO₂ catalyst can be used for this isomerization. The selectivity towards 2,3-dihydrofuran can be significantly enhanced by adding low levels of carbon monoxide (CO) to the feedstream. researchgate.net CO is believed to preferentially adsorb on the basal planes of the palladium crystallites, modifying the active sites to favor isomerization over undesired side reactions like the formation of furan and tetrahydrofuran. researchgate.net Additionally, the conversion of but-2-ene-1,4-diol on a silica (B1680970) support can first yield 2,5-dihydrofuran, which can then be isomerized to 2,3-dihydrofuran in the presence of palladium nanoparticles at elevated temperatures. researchgate.net

Table 6: Supported Catalysts in Dihydrofuran Isomerization

| Catalyst | Reaction | Role of Additive/Support | Ref |

| 1% Pd/SiO₂ | Isomerization of 2,5-DHF to 2,3-DHF | CO addition enhances selectivity | researchgate.netcolorado.edu |

| Pd nanoparticles on Silica | Conversion of but-2-ene-1,4-diol to 2,3-DHF via 2,5-DHF | Silica support facilitates initial dehydration | researchgate.net |

Electrochemical Synthetic Routes to Dihydrofuran Derivatives

Electrochemical methods provide an alternative, often greener, approach to the synthesis of dihydrofuran derivatives, avoiding the need for stoichiometric chemical oxidants or reductants. google.comrsc.org

One such process describes the electrochemical oxidation of 2,5-dihydrofuran in the presence of an alkanol (like methanol) to produce 2,5-dialkoxy-2,5-dihydrofurans. google.com This method is advantageous as it starts from 2,5-dihydrofuran, which is more easily handled than furan, and avoids the use of large quantities of bromine and bases required in traditional chemical methods. The reaction is typically carried out in an undivided cell using a graphite (B72142) or platinum anode. google.com

More complex dihydrofuran structures can also be accessed electrochemically. For example, substituted 2,3-dihydrofuran derivatives can be synthesized via an electrochemical double oxidative [3+3] cycloaddition. rsc.org

Brønsted Acid-Catalyzed Reduction of Furan Systems to Dihydrofurans

A significant challenge in synthetic chemistry has been the partial reduction of furans to 2,5-dihydrofurans, with methods like the Birch reduction being limited to specific electron-poor substrates. nih.govacs.org A recently developed methodology utilizes a mild Brønsted acid-catalyzed reduction of various furan compounds into their 2,5-dihydrofuran or fully reduced tetrahydrofuran forms using silanes as the reducing agent. nih.govnih.gov This approach overcomes the common issues of uncontrolled dimerization and ring-opening reactions that furans typically undergo in acidic conditions. acs.org

The success of this method hinges on the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. nih.govnih.gov Mechanistic studies have revealed that HFIP plays a crucial role by stabilizing cationic intermediates, thereby preventing the inherent tendency of furans to polymerize under acidic conditions. acs.orgnih.gov The process involves the protonation of the furan ring by the Brønsted acid, making it susceptible to hydride attack from the silane (B1218182) reductant. acs.org

Control over the degree of reduction—whether the reaction stops at the 2,5-dihydrofuran or proceeds to the tetrahydrofuran—can be achieved by carefully selecting the strength of the Brønsted acid catalyst. nih.gov Weaker acids such as phosphoric acid or trifluoroacetic acid (TFA) under catalytic amounts cleanly yield the 2,5-dihydrofuran product without significant over-reduction. nih.gov In contrast, stronger acids like triflic acid (TfOH) or using stoichiometric amounts of weaker acids lead to the fully reduced tetrahydrofuran. nih.govthieme-connect.com This method represents the first formal "Birch"-type reduction of furan itself, which was converted to 2,5-dihydrofuran in quantitative yield on a gram scale. acs.org

The reaction is generally performed at room temperature with a silane, such as triethylsilane (Et₃SiH), and a catalytic amount of the Brønsted acid in HFIP. thieme-connect.com

Table 1: Brønsted Acid-Catalyzed Reduction of Furans to 2,5-Dihydrofurans Yields determined by ¹H NMR spectroscopy or as isolated yields after column chromatography. nih.govacs.org

| Furan Substrate | Acid Catalyst (mol%) | Product | Yield (%) |

| Furan | TFA (20) | 2,5-Dihydrofuran | quant. |

| 2-Methylfuran | H₃PO₄ (20) | 2-Methyl-2,5-dihydrofuran | 94 |

| 2-Phenylfuran | TFA (20) | 2-Phenyl-2,5-dihydrofuran | 85 |

| 3-Bromofuran | TFA (20) | 3-Bromo-2,5-dihydrofuran | 91 |

| Furfural | TFA (20) | (2,5-Dihydrofuran-2-yl)methanol | 83 (as THF)† |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | TFA (20) | (5-Methyl-2,5-dihydrofuran-2-yl)methanol | quant. (as THF)† |

†Reduction of the furan ring and the carbonyl group occurs. The primary product reported under these conditions is often the fully reduced tetrahydrofuran derivative. thieme-connect.com

Isomerization-Based Synthesis of Dihydrofurans from Related Heterocycles

The synthesis of 2,5-dihydrofurans can also be achieved through the isomerization of related cyclic structures. One such method involves the selective, base-catalyzed isomerization of 3-methylenetetrahydrofurans. rsc.org Using a potassium tert-butoxide (t-BuOK)–dimethyl sulfoxide (B87167) system, 3-methylenetetrahydrofurans can be conveniently converted into the corresponding 2,5-dihydrofuran derivatives. rsc.org This route provides valuable precursors for other important heterocyclic compounds like furan-2(3H)-ones and substituted furans. rsc.org

Another powerful strategy combines ring-closing metathesis (RCM) with an isomerization step. researchgate.net This tandem approach is particularly useful for synthesizing structurally diverse and stereochemically defined dihydrofurans. researchgate.net For instance, starting from readily available precursors, a ruthenium hydride complex, often derived from a Grubbs catalyst, can efficiently catalyze the isomerization of a terminal olefin to an internal one, which then undergoes RCM to form the dihydrofuran ring. researchgate.netrsc.org The use of additives like benzoquinone can help suppress competitive isomerization of allyl ethers to 1-propenyl ethers, which can be an undesired side reaction. rsc.org This tandem RCM-isomerization has been applied to the synthesis of various substituted 2,5-dihydrofurans. rsc.org

Furthermore, 2,5-dihydrofurans can be produced via the isomerization of epoxyalkenes, providing another pathway to this heterocyclic system. google.com

Table 2: Examples of Isomerization-Based Dihydrofuran Synthesis

| Starting Material Type | Reagents/Catalyst | Product Type | Ref. |

| 3-Methylenetetrahydrofurans | t-BuOK/DMSO | 2,5-Dihydrofurans | rsc.org |

| Diallyl ethers | Grubbs Catalyst (Ru-based) | 2,5-Dihydrofurans | rsc.org |

| Homoallylic alcohols | Ru-hydride complex (isomerization) then RCM | 2,5-Dihydrofurans | researchgate.net |

| Epoxyalkenes | Catalyst | 2,5-Dihydrofurans | google.com |

Synthesis of Substituted 2-Imino-2,5-dihydrofuran Derivatives

Substituted 2-imino-2,5-dihydrofurans are a class of derivatives with significant potential as versatile intermediates in organic synthesis and as scaffolds for biologically active molecules. smolecule.comosi.lv

A common and effective method for their synthesis is the condensation of tertiary α-hydroxyketones with compounds containing an active methylene (B1212753) group, such as N-(alkyl)-2-cyanoacetamides, under basic conditions. osi.lv This reaction produces functionalized N-(alkyl)-2-imino-2,5-dihydrofuran-3-carboxamides in good yields. osi.lv These iminodihydrofurans can be further modified; for example, hydrolysis leads to the corresponding 2-oxo-2,5-dihydrofurans. osi.lv

Another synthetic approach involves the reaction of pre-formed 2-imino-2,5-dihydrofuran-3-carboxamides with amines like benzylamine (B48309) in glacial acetic acid to introduce aromatic substituents onto the iminodihydrofuran ring. bakhtiniada.ru

More complex derivatives can also be synthesized. For instance, N,N'-(alkanediyl)bis(2-imino-2,5-dihydrofuran-3-carboxamides) have been prepared through the condensation of tertiary α-hydroxyketones with N,N'-(alkanediyl)bis(2-cyanoacetamides). osi.lv Additionally, potentially bioactive compounds containing both iminodihydrofuran and 4-oxothiazolidine rings have been synthesized by reacting 2-imino-2,5-dihydrofuran-3-carboxamide thiosemicarbazones with reagents like diethyl acetylenedicarboxylate. vietnamjournal.ru

A one-pot, three-component reaction provides a novel route to symmetric dialkyl 2,5-bis((2,6-dimethylphenyl)imino)-2,5-dihydrofuran-3,4-dicarboxylates. This reaction involves an isocyanide, an isocyanate, and acetylenic esters. scilit.com

Table 3: Selected Synthetic Routes to 2-Imino-2,5-dihydrofuran Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref. |

| Tertiary α-hydroxyketone | N,N'-(alkanediyl)bis(2-cyanoacetamide) | Basic (e.g., Sodium methoxide) | N,N'-(alkanediyl)bis(2-imino-2,5-dihydrofuran-3-carboxamides) | osi.lv |

| 2-Imino-2,5-dihydrofuran-3-carboxamide | Benzylamine | Glacial Acetic Acid | 2-Arylimino-2,5-dihydrofuran-3-carboxamide | bakhtiniada.ru |

| Iminodihydrofuran thiosemicarbazone | Diethyl acetylenedicarboxylate | Absolute Ethanol | Iminodihydrofuran with 4-oxothiazolidine ring | vietnamjournal.ru |

| Isocyanide, Isocyanate | Acetylenic ester | One-pot | 2,5-Bis(imino)-2,5-dihydrofuran-3,4-dicarboxylate | scilit.com |

Mechanistic Investigations of Reactions Involving 2,5 Dihydrofuran 2 Ol and Its Analogs

Fundamental Reaction Pathways of the 2,5-Dihydrofuran-2-ol Core

The reactivity of this compound is largely dictated by the interplay between the hydroxyl group and the dihydrofuran ring. This section explores the fundamental reaction pathways stemming from these structural features.

Nucleophilic Characteristics of the Hydroxyl Group

The hydroxyl group in this compound imparts nucleophilic character to the molecule. evitachem.com The oxygen atom of this -OH group possesses lone pairs of electrons, making it capable of attacking electrophilic centers. evitachem.com This nucleophilicity is central to several key reactions:

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives, such as acid chlorides, to form esters. This reaction is a cornerstone of organic synthesis, allowing for the introduction of various functional groups. evitachem.com

Oxidation: Under appropriate conditions, the secondary alcohol of this compound can be oxidized to form the corresponding ketone, a γ-butyrolactone derivative. evitachem.com

Cyclization: The nucleophilic hydroxyl group can participate in intramolecular cyclization reactions, leading to the formation of more complex bicyclic or fused ring systems. evitachem.com

The nucleophilic attack by the hydroxyl's oxygen atom is often the initial step in these transformations, facilitating the formation of new chemical bonds. evitachem.com

Proton Transfer Phenomena in Reaction Intermediates

Proton transfer is a fundamental process that frequently occurs during reactions involving this compound and its intermediates, significantly influencing their stability and reactivity. evitachem.comnumberanalytics.com These transfers are crucial steps in many reaction mechanisms, including acid-base reactions and tautomerization. numberanalytics.com

In the context of furan (B31954) synthesis from dihydrofuranols, proton transfer is a key step. For instance, the acid-catalyzed dehydration of this compound to furan involves the protonation of the hydroxyl group, forming a good leaving group (water). Subsequent elimination, facilitated by another proton transfer, leads to the formation of the aromatic furan ring.

Furthermore, in reactions like esterification, proton transfers occur to neutralize charged intermediates and regenerate catalysts. evitachem.com The stability of intermediates is often dictated by the ease with which a proton can be transferred to or from a specific site within the molecule. evitachem.comnumberanalytics.com In some cases, intramolecular proton transfer can lead to the formation of tautomers, which are isomers that differ only in the position of a proton and a double bond. numberanalytics.com The equilibrium between these tautomers can be critical in determining the final product distribution of a reaction.

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in the transformation of this compound and its precursors, enabling efficient and selective synthesis of valuable chemicals. This section delves into the mechanistic details of key catalytic processes.

Mechanistic Studies of Deoxydehydration of Polyols Yielding Dihydrofurans

Deoxydehydration (DODH) is a significant reaction for converting biomass-derived polyols into useful chemicals like dihydrofurans. royalsocietypublishing.org This process involves the removal of two adjacent hydroxyl groups to form a double bond. A variety of early transition metal-oxo catalysts, particularly those based on rhenium (Re) and molybdenum (Mo), have been shown to be effective for this transformation. royalsocietypublishing.orgresearchgate.net

The general mechanism for DODH is understood to proceed through several key stages: researchgate.net

Glycol Condensation: The polyol substrate coordinates to the metal-oxo center, forming a metal-glycolate intermediate.

Reduction of the Metal-Oxo Complex: This is a critical step where the metal center is reduced. This can be achieved through various methods, including the use of sacrificial reductants like secondary alcohols (e.g., 3-octanol) or phosphines. royalsocietypublishing.orgresearchgate.net

Alkene Extrusion: The reduced metal-glycolate then eliminates an alkene, which in the case of certain polyols like erythritol (B158007), can cyclize to form 2,5-dihydrofuran (B41785). royalsocietypublishing.org

For example, erythritol can be converted to 2,5-dihydrofuran through a one-pot reaction involving acid-catalyzed cyclization to 1,4-anhydroerythritol, followed by DODH. Supported molybdenum catalysts, such as MoOx/TiO2, have demonstrated high activity and stability in converting 1,4-anhydroerythritol to 2,5-dihydrofuran using 3-octanol (B1198278) as a reducing agent. americanelements.com Mechanistic studies using density functional theory (DFT) on Mo(VI) catalyzed DODH of 1,4-anhydroerythritol suggest that the rate-determining step is the reduction of a molybdenum(VI) diolate to a molybdenum(IV) diolate. researchgate.net Another study points to proton transfer from the substrate to a metal-oxo bond during diolate formation as the largest kinetic barrier. figshare.com

| Catalyst System | Substrate | Product(s) | Yield | Reductant | Reference |

| Re2(CO)10 / TsOH | Erythritol | 2,5-Dihydrofuran | 62% | 3-Octanol | royalsocietypublishing.org |

| CH3ReO3 | Erythritol | 1,3-Butadiene, 2,5-Dihydrofuran | 89% (Butadiene), 11% (Dihydrofuran) | 3-Octanol | royalsocietypublishing.org |

| CH3ReO3 | 1,4-Anhydroerythritol | 2,5-Dihydrofuran | 91% | 3-Octanol | |

| MoOx/TiO2 | 1,4-Anhydroerythritol | 2,5-Dihydrofuran | High | 3-Octanol | americanelements.com |

| MoO2(pdc)(HMPA) | 1,4-Anhydroerythritol | 2,5-Dihydrofuran | 75% | PPh3 | researchgate.net |

Stereochemical Control and Isomerization Pathways

The electrochemical synthesis of substituted 2,5-dihydrofurans often leads to the formation of both cis and trans isomers. The ratio of these isomers is a critical aspect of stereochemical control in these reactions. nih.gov

In the electrochemical oxidation of furan in the presence of acetate (B1210297), 2,5-diacetoxy-2,5-dihydrofuran (B145592) is formed as a mixture of cis and trans isomers. nih.govroyalsocietypublishing.org Studies have shown that the electrochemical method produces a cis:trans ratio of approximately 7:5. nih.gov This is in contrast to the chemical method using lead tetraacetate, which yields a ratio of 2:1 in favor of the cis isomer. nih.gov

The proposed mechanism for the electrochemical synthesis involves a stepwise process (ECEC mechanism): nih.gov

Electron Transfer (E): Furan is oxidized at the anode to a radical cation.

Chemical Reaction (C): The radical cation reacts with a nucleophile (e.g., acetate) to form a mono-substituted radical intermediate.

Electron Transfer (E): This radical is then further oxidized at the anode to a cation.

Chemical Reaction (C): The cation is attacked by a second nucleophile to give the final disubstituted product.

The stereochemistry of the final product is determined at the second nucleophilic attack step. royalsocietypublishing.org The nature of the nucleophile can significantly influence the cis/trans ratio. For instance, when the bulkier butyrate (B1204436) is used as the nucleophile in the electrochemical oxidation of furan, the stereoselectivity is reversed, favoring the trans isomer with a cis:trans ratio of approximately 0.88:1. nih.gov This suggests that steric hindrance plays a crucial role in directing the stereochemical outcome of the reaction. nih.gov

| Method | Substrate | Nucleophile | Product | Cis:Trans Ratio | Reference |

| Electrochemical | Furan | Acetate | 2,5-Diacetoxy-2,5-dihydrofuran | 7:5 | nih.gov |

| Chemical (Pb(OAc)4) | Furan | Acetate | 2,5-Diacetoxy-2,5-dihydrofuran | 2:1 | nih.gov |

| Electrochemical | Furan | Butyrate | 2,5-Dibutoxy-2,5-dihydrofuran | 0.88:1 | nih.gov |

Influence of Catalyst Structure and Modifiers on Isomer Selectivity

The selective conversion of furanic compounds, including analogs of this compound, is highly dependent on the catalyst's composition and the presence of modifiers. The structure of the catalyst dictates which products are preferentially formed. For instance, in the hydroformylation of 2,5-dihydrofuran, the choice of ligand attached to a rhodium catalyst can completely alter the regioselectivity. Using a specific BINOL-based diphosphite ligand (L3c) with a rhodium catalyst leads to the formation of tetrahydrofuran-3-carbaldehyde (B41593) with high enantioselectivity (91% ee). researchgate.net This demonstrates a profound influence of the ligand's chirality and structure on the reaction outcome.

Modifiers, often added as promoters to the primary catalyst, can significantly enhance activity and steer selectivity. Zirconium, for example, is known to increase the acidity of a catalyst and improve selectivity in hydrogenation reactions. nih.gov When added to a Cu:Zn:Cr catalyst for the reduction of furfural (B47365), it boosted the selectivity for furfuryl alcohol to 96%. nih.gov Similarly, iron (Fe) often acts as a promoter in catalysts used for upgrading furan derivatives. While an Fe/CNT catalyst alone shows minimal activity, a bimetallic Ni-Fe/CNT catalyst can achieve a 96% yield of 2,5-bis-hydroxymethylfuran (BHMF), showcasing the synergistic effect of the promoter. acs.org

The choice of metal itself is a primary determinant of selectivity. Palladium (Pd) based catalysts are versatile, leading to products from hydrogenation, hydrogenolysis, and decarbonylation. acs.org Platinum (Pt) catalysts, on the other hand, can exhibit different selectivity compared to palladium; for example, Pt is less prone to catalyzing ring-opening reactions in furfural conversion. acs.org The table below summarizes the effect of different catalysts and modifiers on product selectivity in reactions of furan derivatives, which are structural analogs of this compound.

| Catalyst System | Substrate | Key Product(s) | Selectivity/Yield | Ref |

| Rhodium with Ligand L3c | 2,5-Dihydrofuran | Tetrahydrofuran-3-carbaldehyde | 91% ee | researchgate.net |

| Cu:Zn:Cr:Zr (3:2:1:3) | Furfural | Furfuryl Alcohol | 96% Selectivity | nih.gov |

| Ni-Fe/CNT | 5-Hydroxymethylfurfural (B1680220) (HMF) | 2,5-bis-hydroxymethylfuran (BHMF) | 96% Yield | acs.org |

| Pd/C | Furfural | Furan, Furfuryl Alcohol, 2-Methylfuran | Varies with conditions | acs.org |

| Pt/C | Furfural | Furfuryl Alcohol, 2-Methylfuran | Simpler distribution than Pd | acs.org |

Role of Ligands and Support Materials in Catalytic Mechanisms

Ligands and support materials are not passive components in catalysis; they actively participate in the reaction mechanism, influencing both activity and selectivity. Ligands, particularly in homogeneous catalysis, can create a specific steric and electronic environment around the metal center. In the rhodium-catalyzed hydroformylation of 2,5-dihydrofuran, chiral diphosphine ligands form specific complex structures with the rhodium, which are crucial for achieving high enantioselectivity. researchgate.net The electronic properties of these ligands can be tuned to optimize the catalytic performance. researchgate.net

The support material in heterogeneous catalysis plays a multifaceted role. It provides a high surface area for the dispersion of metal nanoparticles, prevents their aggregation, and can directly participate in the reaction. frontiersin.org For example, a photoactive β-SiC support for a Palladium (Pd) catalyst was found to act as a promoter by transferring electrons to the Pd nanoparticles under visible light, significantly enhancing hydrogenation activity for furan derivatives. acs.org The acidity of the support is also critical. Zeolites, with their well-defined pore structures and adjustable Brønsted or Lewis acidity, are effective supports for converting biomass-derived substrates. nih.gov The appropriate Lewis acidity in a ZrSiMt support facilitates key isomerization steps, while the Brønsted acidity of heteropolyacids (HPW) can suppress side reactions. frontiersin.org

The interaction between the metal and the support can lead to synergistic effects. For instance, the synergy between iridium (Ir) and a rhenium oxide (ReOx) modifier on a SiO2 support is crucial for the high yield in hydrodeoxygenation reactions. The acidic sites on the ReOx activate C-O bonds, while the Ir sites handle hydrogenation. researchgate.net Similarly, in bimetallic catalysts like CuCo on a carbon support, the synergy between the two metals prevents the unwanted activation of the furan ring, leading to high selectivity for partial hydrogenation products. nih.gov

Detailed Mechanistic Cycles for Metal-Mediated Transformations

Metal-mediated transformations of furan derivatives, such as hydrodeoxygenation (HDO), proceed through complex catalytic cycles. A general mechanism for the HDO of furan on a sulfide (B99878) catalyst like MoS₂ involves several key steps. rsc.org

Adsorption: The furan molecule adsorbs onto a vacant site on the catalyst surface. rsc.org

H₂ Dissociation: A dihydrogen molecule dissociates on the catalyst surface, often heterolytically, forming a proton on a sulfur atom and a hydride on a neighboring molybdenum atom. This step typically has a low activation energy. rsc.org

Hydrogenation/C-O Cleavage: The reaction proceeds via sequential hydrogenation and C-O bond cleavage steps. For furan, the addition of the first hydrogen atom to the carbon adjacent to the oxygen can be the rate-determining step. rsc.org This is followed by the cleavage of a C-O bond, often assisted by the acidic sites on the catalyst.

Deoxygenation & Desorption: Subsequent hydrogenation and cleavage steps lead to the ring opening and formation of an unsaturated hydrocarbon (like butadiene), which then desorbs from the surface. The final hydrocarbon can be further hydrogenated to butenes or butane. rsc.org

Catalyst Regeneration: The cycle completes with the regeneration of the active vacant site on the catalyst surface. rsc.org

A schematic representation of the direct deoxygenation (DDO) pathway for furan on a MoS₂ surface involves the formation of several intermediates. The initial hydrogenation can lead to a dihydrofuran-like species attached to the surface, followed by ring opening. The precise pathway and the stability of intermediates are highly dependent on the substrate and the catalyst. For instance, in the HDO of furfural over Pt(111), pre-adsorbed hydrogen on the surface promotes the hydrogenation of furfural to furfuryl alcohol, which can then undergo further hydrogenolysis to produce methyl furan. acs.org The ratio of surface hydrogen to the reactant is critical in determining the dominant product. acs.org

In another example, the one-pot HDO of δ-furfurylidenelevulinic acid over a combined Pd/C and phosphotungstic acid (HPW) catalyst involves a synergistic acid-metal mechanism. The strong Brønsted acid sites of HPW are proposed to facilitate the formation of lactone intermediates, which are then acted upon by the metal sites (Pd) to induce hydrogenolysis, ultimately leading to alkanes. researchgate.net

Thermal and Oxidative Degradation Mechanisms

Pyrolysis and Dehydrogenation Pathways to Furan

This compound and its analogs can degrade under thermal stress to form more stable aromatic compounds like furan. One of the primary pathways for furan formation during the thermal processing of food is the decarboxylation of 2-furoic acid. researchgate.net This reaction is activated at temperatures around 140-160 °C. researchgate.net Similarly, the dehydration of furfuryl alcohol is a known pathway to the formation of 2-methylfuran. researchgate.net

The thermal degradation of carbohydrates, often occurring during the Maillard reaction, is a complex process that generates numerous furan compounds. nih.govmdpi.com The general pathway involves the degradation and rearrangement of sugars to form intermediates like aldotetrose derivatives, which can subsequently cyclize to produce furan. nih.govmdpi.com

Computational studies on the OH-initiated oxidation of 2,5-dihydrofuran have shown that the abstraction of a hydrogen atom leads to a dihydrofuranyl radical. This radical can then undergo further reactions, including dehydrogenation, to form furan. nih.govresearchgate.net This pathway, involving the loss of hydrogen, is a key step in the aromatization of the dihydrofuran ring to the more stable furan ring system.

OH-Initiated Oxidation Mechanisms and Product Formation

In the atmosphere, the primary degradation pathway for many volatile organic compounds, including cyclic ethers like this compound, is reaction with the hydroxyl (OH) radical. lu.sewitpress.com The reaction of OH with unsaturated cyclic ethers like 2,5-dihydrofuran can proceed through two main channels: OH addition to the double bond or H-atom abstraction from one of the C-H bonds. nih.govresearchgate.net

For 2,5-dihydrofuran, theoretical and experimental studies have shown that both pathways are significant. nih.govresearchgate.net

H-Abstraction Pathway: The abstraction of an H-atom from the C-H bonds at the 2 or 5 position (adjacent to the oxygen atom) leads to the formation of a dihydrofuranyl radical. This pathway is particularly important as it directly leads to the formation of furan and a hydroperoxyl radical (HO₂). This channel was found to account for a significant portion (21 ± 3%) of the reaction products for 2,5-DHF. nih.govresearchgate.net

OH-Addition Pathway: The OH radical can add to one of the carbon atoms of the double bond. This forms an energized hydroxyalkyl radical, which can then react with atmospheric oxygen (O₂). Subsequent reactions can lead to ring-opening and the formation of various oxygenated products. lu.se

The branching ratio between these two pathways is crucial for determining the final products. For 2,5-dihydrofuran, the rate of H-abstraction is comparable to the rate of OH addition. nih.govresearchgate.net However, for its isomer, 2,3-dihydrofuran (B140613), the OH addition pathway is more than 10 times faster than abstraction, which explains why furan is not a significant product in its oxidation. nih.govresearchgate.net

| Reactant | Primary Oxidation Channel | Key Products | Atmospheric Significance | Ref |

| 2,5-Dihydrofuran | H-Abstraction & OH-Addition | Furan, HO₂, Ring-opened products | Furan is a major product | nih.gov, researchgate.net |

| 2,3-Dihydrofuran | OH-Addition | Ring-opened products | Furan formation is negligible | nih.gov, researchgate.net |

Ozonolysis Mechanism Elucidation via Spectroscopic and Computational Methods

Ozonolysis is a key atmospheric degradation process for unsaturated compounds. The reaction of ozone (O₃) with 2,5-dihydrofuran has been investigated using spectroscopic techniques like infrared spectroscopy in matrix isolation studies, complemented by computational calculations. researchgate.net

The widely accepted Criegee mechanism for ozonolysis involves the following steps: msu.edu

Initial Cycloaddition: The ozone molecule adds across the C=C double bond to form a highly unstable primary ozonide (a molozonide). researchgate.netmsu.edu

Cycloreversion: The primary ozonide rapidly decomposes through a cycloreversion process to yield a carbonyl compound and a carbonyl oxide, also known as a Criegee Intermediate (CI). msu.edu

Recombination/Reaction: The CI is a reactive species that can undergo several subsequent reactions. It can recombine with the carbonyl compound to form a more stable secondary ozonide. researchgate.netmsu.edu Alternatively, the stabilized Criegee Intermediate (sCI) can react with other atmospheric species like water (H₂O) or sulfur dioxide (SO₂). copernicus.orgacs.org

For 2,5-dihydrofuran, studies have identified the primary ozonide, the Criegee intermediate, and the secondary ozonide as conventional products of the Criegee pathway. researchgate.net However, spectroscopic and computational results have also revealed a novel, competing reaction pathway involving a dehydrogenation process. This pathway leads to the formation of a furan–H₂O₃ complex, stabilized by hydrogen bonding. researchgate.net This indicates that for certain cyclic alkenes, the Criegee mechanism may not be the only dominant pathway. researchgate.net

Computational studies show that the stabilized Criegee intermediates from 2,5-dihydrofuran ozonolysis can react with SO₂, leading to the formation of low-volatility organic acids and the regeneration of SO₂. This suggests that SO₂ can act as a catalyst in the formation of secondary organic aerosols (SOA) from the ozonolysis of 2,5-dihydrofuran. copernicus.org

Surface Adsorption and Reaction Mechanisms on Metal Catalysts

The interaction of this compound and its structural analogs with metal surfaces is a critical aspect of their catalytic transformations. The adsorption behavior and subsequent reaction pathways are dictated by the nature of the metal catalyst, the functional groups on the furan derivative, and the reaction conditions.

On many catalytic metal surfaces, alcohols are known to adsorb through their oxygen atom, often leading to decomposition through a low-barrier O-H bond scission to create stable alkoxide intermediates. rsc.org This process can be assisted by predosed surface oxygen on metals like silver or by elevated temperatures on copper. rsc.org For a molecule like this compound, this initial O-H scission of the hydroxyl group would be a probable first step on many catalytically active metals.

Studies on analogs such as 2,5-dihydrofuran (2,5-DHF) provide further insight. On a Pd(111) surface, both 2,5-DHF and its isomer 2,3-dihydrofuran (2,3-DHF) primarily adsorb via their olefinic functional groups at low temperatures (below 170 K). researchgate.net As the temperature increases, these adsorbed species undergo dehydrogenation to form intermediates that ultimately yield furan in a reaction-limited process above 300 K. researchgate.net The adsorption of furanic compounds like furfural on metals such as Platinum (Pt), Palladium (Pd), and Nickel (Ni) often involves a strong interaction between the metal and the π-bonds of the furan ring, causing the ring to lie flat on the metal surface. acs.org This suggests that the double bond within the dihydrofuran ring of this compound also plays a key role in its surface adsorption.

In the context of hydrogenation reactions, the adsorption geometry determines the reaction's selectivity. For the related compound furfuryl alcohol, hydrogenation to (4,5-dihydrofuran-2-yl)methanol involves the C=C bond being adsorbed at 3D Pt-Pt sites. mdpi.com The proximity of the C-O bond to the newly hydrogenated C-C bond, weakened by p-π conjugation, facilitates C-O bond cleavage and subsequent ring-opening. mdpi.com This mechanism highlights the cooperative role of both the ring and the functional group in directing reactions on a catalyst surface.

The support material can also play a crucial role. In one study, 2-buten-1,4-diol was observed to convert to 2,5-DHF and water on a silica (B1680970) support at room temperature, indicating that the support itself can facilitate initial transformation steps before the metal-catalyzed reaction, which in this case was the isomerization of 2,5-DHF to 2,3-DHF on Pd nanoparticles at around 100°C. researchgate.net

The table below summarizes the key adsorption and reaction steps for dihydrofuran analogs on different metal surfaces.

| Compound/Analog | Catalyst/Surface | Adsorption Mode | Subsequent Reaction Steps |

| Alcohols (general) | Various metals (Ag, Cu) | Adsorption through oxygen atom | O-H scission to form alkoxide intermediates rsc.org |

| 2,5-Dihydrofuran | Pd(111) | Via olefin functional group (<170 K) | Dehydrogenation to furan-producing intermediate (>248 K); Furan formation (>300 K) researchgate.net |

| Furanic compounds | Pt, Pd, Ni | Strong interaction with π-bonds of the furan ring | Ring lies flat on the surface, enabling hydrogenation or decarbonylation acs.org |

| Furfuryl Alcohol | Pt | Adsorption at 3D Pt-Pt sites via C=C bond | C-O cleavage and ring-opening mdpi.com |

| 2-Buten-1,4-diol | Pd/SiO₂ | - | Conversion to 2,5-DHF on silica support; subsequent isomerization on Pd researchgate.net |

Kinetic Analysis and Mechanistic Modeling of Dihydrofuran Transformations

The study of reaction kinetics and the use of computational modeling are essential for elucidating the complex mechanisms of dihydrofuran transformations. These investigations provide detailed insights into reaction pathways, transition states, and rate-limiting steps.

Isomerization Reactions: The selective isomerization of 2,5-DHF to 2,3-DHF over a Pd/SiO₂ catalyst is a well-studied transformation. Kinetic studies show that adding small amounts of CO to the feedstream significantly improves selectivity to over 94% by suppressing the undesired transfer hydrogenation that forms furan and tetrahydrofuran (B95107). researchgate.net This is attributed to CO poisoning the open terrace sites on the palladium catalyst that are favorable for the non-selective pathways. researchgate.net

Ring-Opening Reactions: Cobalt-catalyzed asymmetric ring-opening of 2,5-dihydrofurans has been investigated using Density Functional Theory (DFT) calculations. nih.gov The proposed mechanism begins with the generation of a cobalt vinylidene species, followed by a [2+2]-cycloaddition to the dihydrofuran's double bond, which has a calculated energy barrier of only 7.3 kcal/mol. nih.gov The subsequent ring-opening proceeds via an outer-sphere β-O elimination. nih.gov These models help rationalize the observed stereochemical outcomes of the reaction. nih.gov

Gas-Phase Reactions: The gas-phase kinetics of the reaction between silylene (SiH₂) and 2,5-DHF have been studied over a pressure range of 1–100 Torr and temperatures from 296–598 K. acs.org The reaction exhibits pressure dependence characteristic of a third-body-assisted association. acs.org Rice–Ramsperger–Kassel–Marcus (RRKM) theory was used to extrapolate rate coefficients to the high-pressure limit. The resulting Arrhenius equation was determined as: log(k/cm³ molecule⁻¹ s⁻¹) = (−9.96 ± 0.08) + (3.38 ± 0.62 kJ mol⁻¹)/RT ln 10. acs.org Quantum chemical calculations indicated that the reaction proceeds via two main pathways: addition to the C=C double bond and insertion into the C–O bond. acs.org

The table below provides a summary of kinetic and mechanistic data for various dihydrofuran transformations.

| Reaction Type | Reactant | Catalyst/Conditions | Kinetic/Mechanistic Findings | Modeling Technique |

| Isomerization | 2,5-Dihydrofuran | 1% Pd/SiO₂, 50ppm CO | Selectivity to 2,3-DHF >94%. CO suppresses side reactions. researchgate.net | - |

| Ring-Opening | 2,5-Dihydrofuran | Cobalt-vinylidene | [2+2]-cycloaddition (barrier: 7.3 kcal/mol) followed by β-O elimination. nih.gov | DFT |

| Gas-Phase Addition | 2,5-Dihydrofuran | Silylene (SiH₂) | Second-order rate coefficients determined; Arrhenius parameters obtained. acs.org | RRKM, Ab initio |

| Acid-Catalyzed Reduction | Furan | Trifluoroacetic acid (TFA), Et₃SiH | Proceeds via oxocarbenium ion; hydrolysis of silylated catalyst can be rate-limiting. acs.orgnih.gov | - |

Reactivity and Chemical Transformations of 2,5 Dihydrofuran 2 Ol Scaffolds

Ring-Opening Reactions of Dihydrofuran Structures

Ring-opening reactions of dihydrofuran structures, particularly unstrained 2,5-dihydrofurans, represent a significant challenge in synthetic chemistry due to the lower ring strain compared to their three-membered counterparts like epoxides. nih.gov However, catalytic methods have been developed to facilitate this transformation, providing access to valuable acyclic compounds.

Cobalt catalysts, for instance, have been shown to promote highly enantioselective ring-opening reactions of 2,5-dihydrofurans. nih.gov This process involves the use of vinylidenes generated from 1,1-dichloroalkenes. The proposed mechanism initiates with the [2+2]-cycloaddition of a cobalt vinylidene species to the dihydrofuran alkene, forming a metallacyclobutane intermediate. nih.gov Subsequent ring-opening occurs through an outer-sphere β-O elimination, a step facilitated by the coordination of a Zn(II) Lewis acid to the alkoxide leaving group. nih.gov This methodology yields acyclic homoallylic alcohols with a vinylzinc motif, which can be further functionalized. nih.gov

Lewis acids also play a crucial role in catalyzing ring-opening reactions. For example, Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)2,3-dihydrofuran acetals has been developed to synthesize 1-hydroxycarbazole-2-carboxylates. mdpi.com This reaction proceeds through acetal (B89532) hydrolysis, enolate isomerization, intramolecular π-attack, and subsequent alcohol elimination. mdpi.com Similarly, an unexpected ring-opening of a 2,3-dihydrofuran (B140613) derivative at the C(4)-C(5) bond has been achieved using N-Bromosuccinimide (NBS) as an electrophilic bromine source, with moisture in the solvent potentially contributing to the reaction. nih.govacs.org

The table below summarizes selected examples of ring-opening reactions of dihydrofuran derivatives.

| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| Cobalt vinylidene/ZnX₂ | 2,5-Dihydrofuran (B41785) | Acyclic homoallylic alcohol | High | nih.gov |

| Yb(OTf)₃ | 5-(Indolyl)-2,3-dihydrofuran acetal | 1-Hydroxycarbazole-2-carboxylate | up to 90 | mdpi.com |

| Al(OTf)₃ / H₂O | 5-(Indolyl)-2,3-dihydrofuran acetal | 1-Hydroxycarbazole-2-carboxylate | 79 | mdpi.com |

| N-Bromosuccinimide / DABCO | 2,3-Dihydrofuran derivative | Brominated 1,2-diketo building block | - | nih.govacs.org |

Transformations Leading to Furan-2(5H)-ones and Related Butenolides

The transformation of 2,5-dihydrofuran-2-ol scaffolds into furan-2(5H)-ones (also known as butenolides) is a synthetically valuable process. These butenolide structures are present in numerous natural products and biologically active compounds.

One approach involves the lipase-catalyzed acylation of 5-hydroxy-5H-furan-2-one, a tautomer of this compound. Using lipase (B570770) R from Penicillium roqueforti, 5-hydroxy-5H-furan-2-one can be converted to acetic acid 5-oxo-2,5-dihydrofuran-2-yl ester. scispace.com This enzymatic reaction is a second-order asymmetric transformation where the unreactive enantiomer racemizes during the reaction, allowing for high conversion and enantiomeric excess. scispace.com

Another route involves the cyclization of precursor molecules. For instance, the catalytic cyclization of hexane-3,4-diol-2,5-dione can produce 2,5-dimethyl-4,5-dihydrofuran-3-ol-4-one. google.com This reaction can be performed in water or a mixture of water and a water-miscible solvent at temperatures between 20 and 150°C. google.com

Furthermore, α-allenic alcohols can be converted to 3-(trimethylsilyl)-2,5-dihydrofurans, which then undergo facile autoxidation to yield 4-(trimethylsilyl)-2(5H)-furanones. google.com Palladium-catalyzed reactions have also been employed, where a Pd(0) species inserts into the C-O bond of a substrate, rearranges to an allenylpalladium intermediate, and after CO insertion and reductive elimination, forms a 2,3-dienoic acid that cyclizes to a 5,5-disubstituted 2(5H)-furanone. sci-hub.st

| Starting Material | Reagent/Catalyst | Product | Key Feature | Reference |

| 5-Hydroxy-5H-furan-2-one | Lipase R, Vinyl acetate (B1210297) | Acetic acid 5-oxo-2,5-dihydrofuran-2-yl ester | Asymmetric transformation | scispace.com |

| Hexane-3,4-diol-2,5-dione | Catalytic cyclization | 2,5-Dimethyl-4,5-dihydrofuran-3-ol-4-one | Water as preferred solvent | google.com |

| α-Allenic alcohols | - | 4-(Trimethylsilyl)-2(5H)-furanone | Autoxidation of intermediate | google.com |

| Propargyl carbonate derivative | Pd(dba)₂/dppb, CO | 5,5-Disubstituted 2(5H)-furanone | Insertion of Pd(0) into C-O bond | sci-hub.st |

Chemical Modification of the Dihydrofuran Ring System

The dihydrofuran ring system can be chemically modified through various reactions to introduce new functional groups and create diverse molecular architectures. These modifications often leverage the reactivity of the double bond within the ring.

Flash vacuum pyrolysis of vinyl epoxides can produce cis-dihydrofuran carboxylic esters with good yields and diastereoselectivities. psu.edu These esters can then be epimerized under basic conditions to afford the complementary trans series. psu.edu This template approach allows for Lewis acid-promoted cyclization to form the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core, a key structure in furofuran lignans. psu.edu

Heck reactions provide another avenue for modification. Palladium-catalyzed Heck reactions of 2,3-dihydrofuran with aryl halides or triflates can introduce aryl substituents onto the ring. orgsyn.orgorganic-chemistry.org The regioselectivity of this reaction, yielding either 2-aryl-2,3-dihydrofuran or 2-aryl-2,5-dihydrofuran, can be controlled by the choice of phosphine (B1218219) ligands. organic-chemistry.org For example, di-tert-butylneopentylphosphine (B1584642) (DTBNpP) tends to favor the thermodynamically more stable 2-aryl-2,3-dihydrofuran isomer through isomerization. organic-chemistry.org

Furthermore, the dihydrofuran ring can be incorporated into polymers. Ring-opening metathesis polymerization (ROMP) of 2,3-dihydrofuran with an appropriate catalyst can lead to polymers that are degradable under acidic conditions and can be functionalized post-polymerization. rsc.orgresearchgate.net

| Reaction Type | Reagents | Product Feature | Application | Reference |

| Flash Vacuum Pyrolysis | Vinyl epoxide | cis-Dihydrofuran carboxylic ester | Furofuran lignan (B3055560) synthesis | psu.edu |

| Heck Reaction | Aryl halide/triflate, Pd catalyst, phosphine ligand | Aryl-substituted dihydrofuran | Control of regioisomers | orgsyn.orgorganic-chemistry.org |

| Ring-Opening Metathesis Polymerization | Ruthenium catalyst, photoacid generator | Degradable and functionalizable polymer | Materials science | rsc.orgresearchgate.net |

Isomerization Reactions of 2,5-Dihydrofuran to 2,3-Dihydrofuran

The isomerization of 2,5-dihydrofuran (2,5-DHF) to the thermodynamically more stable 2,3-dihydrofuran (2,3-DHF) is an industrially significant transformation. 2,3-DHF is a valuable intermediate in the synthesis of various chemicals.

This isomerization can be effectively catalyzed by heterogeneous palladium or platinum catalysts supported on materials like silica (B1680970). researchgate.netgoogle.com A key finding is that the selectivity of this reaction can be significantly enhanced by the addition of small amounts of carbon monoxide (CO) to the feed stream. researchgate.net In the absence of CO, the selectivity is around 70%, with furan (B31954) and tetrahydrofuran (B95107) being major byproducts. However, with the introduction of about 50 ppm of CO, the selectivity for 2,3-DHF can exceed 94% with minimal impact on the reaction rate. researchgate.net

The proposed role of CO is the preferential adsorption on the basal planes of the palladium crystallites, which alters the average size of contiguous Pd atom ensembles. researchgate.net These smaller ensembles are less effective at catalyzing the side reactions that produce furan and tetrahydrofuran but remain active for the desired isomerization to 2,3-DHF. researchgate.net The reaction is typically carried out in the gas phase at elevated temperatures, for instance, around 100°C with a Pd catalyst. researchgate.net

| Catalyst | Support | Additive | Selectivity for 2,3-DHF (%) | Key Finding | Reference |

| 1% Pd | SiO₂ | None | ~70 | - | researchgate.net |

| 1% Pd | SiO₂ | 50 ppm CO | >94 | CO addition enhances selectivity | researchgate.net |

| Platinum | - | - | - | Requires higher temperature than Pd | researchgate.net |

| Palladium or Platinum | Supported | Carbon Monoxide | >95 (yield) | Continuous process development | google.com |

Reactivity and Chemical Transformations of Iminodihydrofuran Derivatives

Iminodihydrofuran derivatives, particularly 2-imino-2,5-dihydrofurans, are a class of reactive heterocyclic compounds that undergo various chemical transformations, leading to a diverse range of other heterocyclic systems. Their reactivity is often centered around the exocyclic imino group and the endocyclic double bond.

These compounds can be synthesized through the reaction of tertiary α-keto alcohols with substituted amides of cyanoacetic acid. researchgate.netresearchgate.net Once formed, they can be hydrolyzed under mild acidic conditions (pH 4-5). researchgate.netresearchgate.net

The iminodihydrofuran ring can react with various reagents to yield new structures. For example, reaction with anthranilic acid in glacial acetic acid can lead to 2-N-substituted iminodihydrofurans. researchgate.net Subsequent boiling of these products with aqueous acetic acid can result in the formation of unsaturated γ-lactones, with the specific product depending on the substituents on the iminodihydrofuran ring. researchgate.net

Methanolysis of certain dinitrile precursors can also selectively produce iminodihydrofurans. researchgate.net Furthermore, intramolecular cyclization of related precursors, such as 3-azido-4-hydroxy-2-alkynenitriles, in the presence of hydrogen chloride, can form 5,5-dialkyl-4-azido-2,5-dihydrofuran-2-imine hydrochlorides. researchgate.net

| Starting Material | Reagent | Product | Reaction Type | Reference |

| Tertiary α-keto alcohols, cyanoacetic acid amides | - | 2-Imino-2,5-dihydrofurans | Synthesis | researchgate.netresearchgate.net |

| 2-Imino-2,5-dihydrofuran-3-carboxamides | Anthranilic acid | 2-N-Substituted iminodihydrofurans / unsaturated γ-lactones | Substitution / Hydrolysis | researchgate.net |

| Dinitrile precursor | NaOH, Methanol (B129727) | Iminodihydrofuran | Methanolysis | researchgate.net |

| 3-Azido-4-hydroxy-2-alkynenitriles | HCl | 5,5-Dialkyl-4-azido-2,5-dihydrofuran-2-imine hydrochloride | Intramolecular cyclization | researchgate.net |

Advanced Spectroscopic Characterization Techniques for 2,5 Dihydrofuran 2 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds, including 2,5-dihydrofuran-2-ol systems. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the context of 2,5-dihydrofuran (B41785) derivatives, the chemical shifts (δ) of the protons are indicative of their position relative to the furan (B31954) ring and any substituents.

For the parent compound, 2,5-dihydrofuran, the protons on the double bond (H-3 and H-4) typically appear at approximately 5.89 ppm, while the methylene (B1212753) protons (H-2 and H-5) adjacent to the oxygen atom are found at around 4.63 ppm. chemicalbook.com The presence of a hydroxyl group at the C-2 position in this compound would significantly alter the spectrum. The proton on the hydroxyl group would appear as a broad singlet, and the proton at C-2 would be shifted downfield.

In substituted 2,5-dihydrofurans, these chemical shifts can vary. For instance, in 2-phenyl-2,3-dihydrofuran, the protons on the furan ring show complex splitting patterns and shifts due to the influence of the phenyl group. orgsyn.org The proton at C-5 appears as a quartet at 6.47 ppm, the proton at C-4 as a doublet of doublets at 5.53 ppm, and the proton at C-2 as a quartet at 4.97 ppm. orgsyn.org The methylene protons at C-3 appear as multiplets between 2.59-2.66 ppm and 3.06-3.13 ppm. orgsyn.org

Interactive Data Table: ¹H NMR Chemical Shifts for 2,5-Dihydrofuran Derivatives

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 2,5-Dihydrofuran chemicalbook.com | H-3, H-4 | 5.89 | - | - |

| H-2, H-5 | 4.63 | - | - | |

| 2-Phenyl-2,3-dihydrofuran orgsyn.org | H-5 | 6.47 | q | 2.0 |

| H-4 | 5.53 | dd | 2.0, 8.4 | |

| H-2 | 4.97 | q | 2.8 | |

| H-3 | 2.59-2.66, 3.06-3.13 | m | - | |

| 5-Phenyldihydrofuran-2(3H)-one rsc.org | Phenyl-H | 7.34-7.43 | m | - |

| H-5 | 5.52 | t | 7.0 | |

| H-3, H-4 | 2.15-2.27, 2.64-2.70 | m | - |

Carbon-13 (¹³C) NMR Spectroscopy